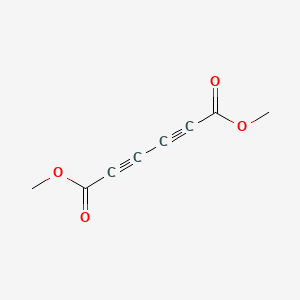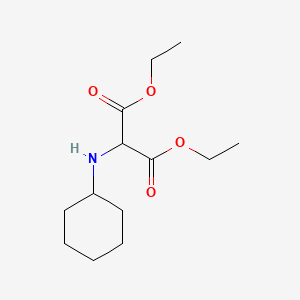
3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a cyclohexenone core substituted with a dioxolane ring and an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one typically involves the following steps:
-
Formation of the Dioxolane Ring: : The dioxolane ring can be synthesized by reacting an appropriate aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction forms a cyclic acetal, which is stable under various conditions .
-
Amination Reaction: This can be achieved through a nucleophilic substitution reaction where the dioxolane-containing aromatic compound reacts with an amine under basic conditions .
-
Cyclohexenone Formation: : The final step involves the formation of the cyclohexenone core. This can be done through a series of reactions including aldol condensation and subsequent dehydration to form the enone structure .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids .
-
Reduction: : Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to convert the enone to an alcohol .
-
Substitution: : Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Halogenating agents (N-bromosuccinimide)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated aromatic compounds
Aplicaciones Científicas De Investigación
3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules .
-
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities .
-
Industry: : Utilized in the development of new materials with specific properties, such as liquid crystals and polymers .
Mecanismo De Acción
The mechanism of action of 3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of a dioxolane ring, aniline derivative, and cyclohexenone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C17H21NO3 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
3-[2-(1,3-dioxolan-2-yl)anilino]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H21NO3/c1-17(2)10-12(9-13(19)11-17)18-15-6-4-3-5-14(15)16-20-7-8-21-16/h3-6,9,16,18H,7-8,10-11H2,1-2H3 |
Clave InChI |
GASOWMYXOISNGI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2C3OCCO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14115153.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14115154.png)
![[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate](/img/structure/B14115159.png)

![[(Phenylethynyl)sulfonyl]benzene](/img/structure/B14115168.png)
![2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]-](/img/structure/B14115170.png)
![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14115180.png)
![(2S,5S)-2-amino-6-[[(2R,5R)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid](/img/structure/B14115182.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115208.png)



